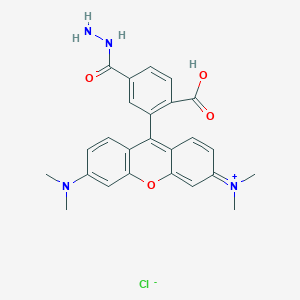
TAMRA hydrazide, 6-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dye hydrazides are useful for the labeling of carbonyl compounds like aldehydes and ketones. Many sugars can be converted to carbonyl compounds by periodate oxidation. Tetramethylrhodamine (TAMRA) is a xanthene fluorophore. This derivative is a pure 5-isomer of TAMRA bearing hydrazide group for the coupling with carbonyl compounds.
Applications De Recherche Scientifique
Synthesis and Applications in DNA Probes
Kvach et al. (2009) describe the synthesis of 5- and 6-carboxytetramethylrhodamines (TAMRAs) and their application in DNA probes. They detail a practical and scalable synthesis method and demonstrate how these dyes, when attached to oligonucleotides, exhibit distinctive absorption and emission spectra. This research suggests potential applications in DNA sequencing and molecular biology, where TAMRA hydrazide can be used as a fluorescent label for nucleic acids (Kvach et al., 2009).
Development of Reactive and Bioreducible Dyes
Christie et al. (2009) synthesized a thiolated dimeric tetramethylrhodamine (TAMRA) that exhibited different spectral properties in its reduced and oxidized forms. This TAMRA derivative can serve as a sensitive probe in cellular tracking systems due to its environmental sensitivity and distinct spectral states (Christie et al., 2009).
Fluorescence Energy Transfer in Biosensors
In a study by Kim et al. (2019), TAMRA was used in a two-step Förster resonance energy transfer (FRET) assay for detecting potassium ions. The study highlights the role of TAMRA in enhancing fluorescence intensity, demonstrating its utility in sensitive detection systems (Kim et al., 2019).
Detection of Cellular Acrolein
Pradipta et al. (2019) utilized TAMRA-phenyl azide to detect acrolein, a potential marker for cancer, in live cells. This study highlights TAMRA's role in creating sensitive chemical probes for disease detection, particularly in cancer research (Pradipta et al., 2019).
Sensitive Assay for Ribonucleolytic Activity
Kelemen et al. (1999) developed a substrate for ribonucleases, using fluorescein and rhodamine (including TAMRA) to increase fluorescence upon cleavage. This approach underlines the use of TAMRA in developing high-sensitivity substrates for enzyme activity assays (Kelemen et al., 1999).
Propriétés
Formule moléculaire |
C25H25ClN4O4 |
|---|---|
Poids moléculaire |
480.95 |
Nom IUPAC |
[9-[2-carboxy-5-(hydrazinecarbonyl)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H24N4O4.ClH/c1-28(2)15-6-9-18-21(12-15)33-22-13-16(29(3)4)7-10-19(22)23(18)20-11-14(24(30)27-26)5-8-17(20)25(31)32;/h5-13H,26H2,1-4H3,(H-,27,30,31,32);1H |
Clé InChI |
KAIJLSWPTNUWQY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NN)C(=O)O.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TAMRA hydrazide, 6-isomer |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1193607.png)
![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1193609.png)
![1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea](/img/structure/B1193615.png)
